molecular formula C8H11N3O2 B13119672 Ethyl (2-pyrazinylmethyl)carbamate

Ethyl (2-pyrazinylmethyl)carbamate

Cat. No.: B13119672
M. Wt: 181.19 g/mol
InChI Key: MQNKKURHUACINE-UHFFFAOYSA-N
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Description

Ethyl (2-pyrazinylmethyl)carbamate is a carbamate derivative characterized by a 2-pyrazinylmethyl substituent attached to the carbamate functional group (O-CO-NH-). Carbamates, in general, are known for their versatility, serving as intermediates in organic synthesis, bioactive agents in drug development, and components in industrial solvents . The pyrazinyl group, a nitrogen-containing heteroaromatic ring, may enhance hydrogen-bonding capabilities and influence metabolic pathways, distinguishing it from simpler alkyl or alkenyl carbamates like ethyl carbamate (CH₃CH₂-O-CO-NH₂) or vinyl carbamate (CH₂=CH-O-CO-NH₂) .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl N-(pyrazin-2-ylmethyl)carbamate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)11-6-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

MQNKKURHUACINE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-pyrazinylmethyl)carbamate typically involves the reaction of 2-pyrazinylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-pyrazinylmethanol is replaced by the ethyl carbamate group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts such as indium triflate can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-pyrazinylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols replace the ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, alcohols; presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrazine derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Carbamate derivatives with substituted nucleophiles.

Scientific Research Applications

Ethyl (2-pyrazinylmethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-pyrazinylmethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Ethyl (2-pyrazinylmethyl)carbamate differs from other carbamates in its substitution pattern. Key structural analogues include:

Compound Substituent Key Features
Ethyl carbamate Ethyl group Simple alkyl chain; widely studied for carcinogenicity and occurrence in beverages
Vinyl carbamate Vinyl group Alkenyl chain; 10–50× more carcinogenic than ethyl carbamate
Aromatic carbamates Benzyl/phenyl groups Enhanced hydrophobic interactions; distinct hydrogen-bonding with Tyr70
This compound Pyrazinylmethyl group Heteroaromatic substituent; potential for hydrogen bonding and metabolic stability

The pyrazinyl group introduces aromaticity and nitrogen atoms, which may improve solubility in polar solvents and alter binding affinities in biological systems compared to purely alkyl or alkenyl carbamates .

Metabolic Pathways and Binding Interactions

  • Metabolism: Ethyl carbamate is metabolized via cytochrome P450 enzymes to form genotoxic intermediates like vinyl carbamate epoxide . Aromatic carbamates, including pyrazinyl derivatives, may undergo slower oxidation, reducing reactive metabolite formation .
  • Docking Studies :

    • Ethyl carbamate analogues with small substituents (e.g., ethyl) exhibit flexible binding modes but lack key hydrogen bonds with Tyr62 .
    • Aromatic carbamates form stable interactions with Tyr70 via hydrophobic and hydrogen-bonding networks, a feature likely shared by This compound .

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